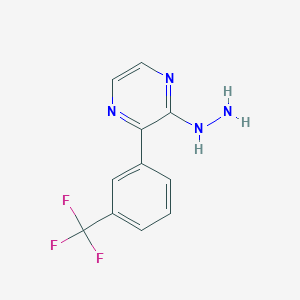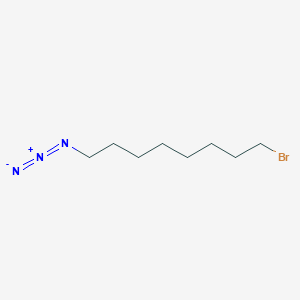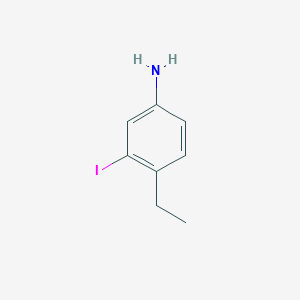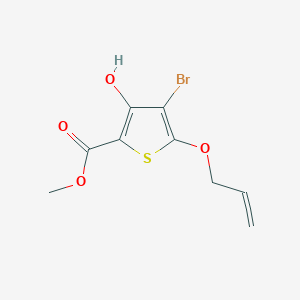
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a bromine atom, and a hydroxyl group attached to the thiophene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a thiophene derivative, followed by the introduction of the allyloxy group and the hydroxyl group through nucleophilic substitution and oxidation reactions, respectively. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the hydroxyl group allows it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(allyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(allyloxy)-4-iodo-3-hydroxythiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 5-(allyloxy)-4-fluoro-3-hydroxythiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C9H9BrO4S |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3 |
InChI Key |
BBDFFXAULUZHKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)OCC=C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
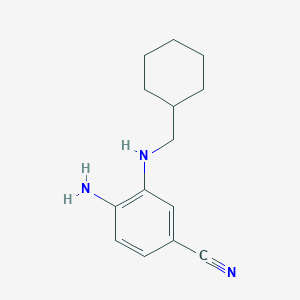
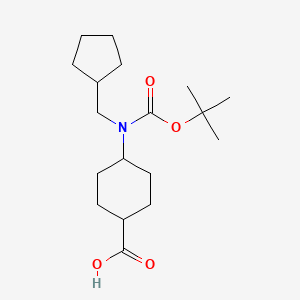


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

